molecular formula C7H4Cl2F2 B14065896 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene

1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene

Cat. No.: B14065896
M. Wt: 197.01 g/mol
InChI Key: YAFMSKSCBGQETF-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of fluoromethylbenzene derivatives. The process may involve:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through electrophilic aromatic substitution.

    Fluoromethylation: Addition of a fluoromethyl group using reagents like fluoromethyl iodide under specific conditions.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, replacing one of the halogen atoms with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid or aluminum chloride in the presence of halogenating agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced halogen content or altered ring structures.

Scientific Research Applications

1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The compound can participate in:

    Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, altering the compound’s structure and reactivity.

    Oxidation and Reduction: These reactions modify the electronic structure of the compound, affecting its chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

    1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.

    1,3-Dichloro-4-fluoromethyl-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties.

    1-Fluoro-2-(fluoromethyl)benzene: Lacks the chlorine atoms, resulting in different reactivity and applications.

Uniqueness: 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1,2-dichloro-3-fluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Cl2F2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,3H2

InChI Key

YAFMSKSCBGQETF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)F)Cl)Cl

Origin of Product

United States

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